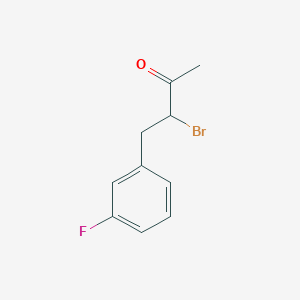

3-Bromo-4-(3-fluorophenyl)butan-2-one

Description

3-Bromo-4-(3-fluorophenyl)butan-2-one is a halogenated ketone featuring a bromine atom at the C3 position of the butanone backbone and a 3-fluorophenyl substituent at C2. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the preparation of hydroxylated metabolites via nucleophilic substitution or hydrolysis reactions . Its structural features, including the electron-withdrawing fluorine atom on the aromatic ring and the reactive bromine at the β-keto position, influence its reactivity and physicochemical properties.

Properties

Molecular Formula |

C10H10BrFO |

|---|---|

Molecular Weight |

245.09 g/mol |

IUPAC Name |

3-bromo-4-(3-fluorophenyl)butan-2-one |

InChI |

InChI=1S/C10H10BrFO/c1-7(13)10(11)6-8-3-2-4-9(12)5-8/h2-5,10H,6H2,1H3 |

InChI Key |

WGVJTVJWVRJCRL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(CC1=CC(=CC=C1)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(3-fluorophenyl)butan-2-one typically involves the bromination of 4-(3-fluorophenyl)butan-2-one. One common method includes the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(3-fluorophenyl)butan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

Substitution: Formation of substituted derivatives such as amines or thioethers.

Reduction: Formation of alcohols.

Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

3-Bromo-4-(3-fluorophenyl)butan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(3-fluorophenyl)butan-2-one involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The carbonyl group can form hydrogen bonds and undergo nucleophilic attack, leading to various chemical transformations.

Comparison with Similar Compounds

3-Bromo-4-(4-chloro-2-fluorophenyl)butan-2-one

- Structural Features : Molecular formula C₁₀H₉BrClFO ; substituents include a 4-chloro-2-fluorophenyl group and bromine at C3.

- Electronic Effects : The chlorine (electron-withdrawing) and fluorine (meta-directing) on the phenyl ring create a distinct electronic environment compared to the 3-fluorophenyl group in the target compound. This may alter reactivity in cross-coupling reactions or metabolic pathways.

- Applications : Likely used in the synthesis of multi-halogenated pharmaceuticals, leveraging Cl and F for enhanced lipophilicity and bioavailability .

| Property | 3-Bromo-4-(3-fluorophenyl)butan-2-one | 3-Bromo-4-(4-chloro-2-fluorophenyl)butan-2-one |

|---|---|---|

| Molecular Formula | C₁₀H₉BrF₂O | C₁₀H₉BrClFO |

| Aromatic Substituents | 3-fluorophenyl | 4-chloro-2-fluorophenyl |

| Key Reactivity | Bromine at C3; F para to ketone | Bromine at C3; Cl and F ortho/meta positions |

2-Bromo-2-fluoro-1-(3-methoxyphenyl)butan-1-one

- Structural Features : Bromine and fluorine at C2; 3-methoxyphenyl group.

- Spectroscopic Data : GC-MS shows molecular ion peaks at m/z 261 (M⁺−Cl) . The methoxy group (electron-donating) contrasts with fluorine’s electron-withdrawing effect, altering reaction kinetics in substitution pathways .

- Synthesis : Synthesized via Friedel-Crafts acylation followed by bromofluorination, yielding 52% over two steps.

| Property | This compound | 2-Bromo-2-fluoro-1-(3-methoxyphenyl)butan-1-one |

|---|---|---|

| Ketone Position | C2 | C1 |

| Halogen Configuration | Br at C3; F on phenyl | Br and F at C2; OCH₃ on phenyl |

| Yield | Not reported | 52% (2 steps) |

3-Bromo-4-(6-methoxy-2-naphthyl)butan-2-one

- Structural Features : Naphthyl group replaces phenyl, with a methoxy substituent.

- Reactivity : Bromination at C3 confirmed by ¹H NMR (triplet at 4.55 ppm for methine proton). Hydrolysis replaces Br with OH, shifting the proton signal to 4.48 ppm (doublet of doublets) .

- Applications : Intermediate in nabumetone metabolism studies; the naphthyl group enhances aromatic stacking interactions in enzyme binding.

| Property | This compound | 3-Bromo-4-(6-methoxy-2-naphthyl)butan-2-one |

|---|---|---|

| Aromatic System | Monocyclic phenyl | Bicyclic naphthyl |

| Functional Groups | F at C3 (phenyl) | OCH₃ at C6 (naphthyl) |

| NMR Shifts (¹H) | Not reported | 4.55 ppm (Br-CH), shifts to 4.48 ppm (OH-CH) |

4-(4-Hydroxyphenyl)butan-2-one

- Structural Features : Hydroxyl group replaces bromine; phenyl at C4.

- Safety Profile : Regulated by IFRA for fragrance use, with concentration limits in 12 product categories due to sensitization risks .

- Polarity : The hydroxyl group increases hydrophilicity, reducing bioavailability compared to brominated analogs.

| Property | This compound | 4-(4-Hydroxyphenyl)butan-2-one |

|---|---|---|

| Halogen/Functional Group | Br at C3; F on phenyl | OH at C4 (phenyl) |

| Applications | Pharmaceutical intermediate | Fragrance ingredient |

| Regulatory Status | Not restricted | IFRA-limited concentrations |

Key Findings and Implications

- Halogen Effects : Bromine at C3 enhances electrophilicity for nucleophilic substitution, while fluorine on the phenyl ring modulates electronic effects and metabolic stability.

- Aromatic Substituents : Electron-withdrawing groups (e.g., Cl, F) improve resistance to oxidative degradation, whereas electron-donating groups (e.g., OCH₃) accelerate substitution reactions.

- Applications: Brominated analogs are pivotal in drug synthesis, while non-halogenated variants like 4-(4-hydroxyphenyl)butan-2-one find niche roles in fragrances.

Biological Activity

3-Bromo-4-(3-fluorophenyl)butan-2-one is an organic compound notable for its unique structural features, which include a bromine atom and a fluorophenyl group attached to a butanone backbone. The molecular formula of this compound is C11H10BrF, with a molecular weight of 245.09 g/mol. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. This allows it to react with nucleophilic sites on proteins and nucleic acids, leading to the inhibition of enzyme activity or disruption of cellular processes. Such interactions can significantly impact various biological pathways, including oxidative stress responses and signal transduction mechanisms.

Biological Activity Overview

The compound has been investigated for several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. Its structural characteristics may enhance its reactivity towards microbial targets, potentially leading to effective treatments for infections.

- Anticancer Potential : The compound has also been explored for its anticancer properties. In vitro studies indicate that it may inhibit the growth of certain cancer cell lines by inducing apoptosis or disrupting cellular signaling pathways .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These findings indicate that the compound has potential as a lead for developing new antimicrobial agents.

Anticancer Activity

In a separate investigation focusing on cancer cell lines, this compound was tested against various types of cancer cells:

| Cell Line | IC50 (µM) |

|---|---|

| Caco-2 (colorectal) | 15 |

| MCF-7 (breast) | 20 |

| A549 (lung) | 25 |

The results demonstrated that the compound could inhibit cell proliferation significantly, suggesting its potential utility in cancer therapy .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-Bromo-1-(4-fluorophenyl)butan-1-one | Different carbonyl position | Alters reactivity and applications |

| 2-Bromo-4’-fluoroacetophenone | Lacks butanone chain | Less versatile in synthetic applications |

| 4-Bromo-2-fluorobenzonitrile | Contains a nitrile group | Different chemical properties and uses |

This comparative analysis highlights how the specific halogen substitutions in this compound contribute to its distinct biological activities compared to other compounds in its class.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.